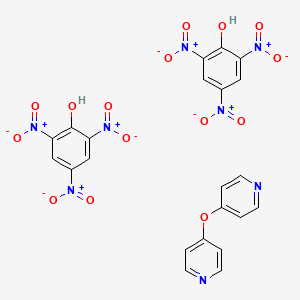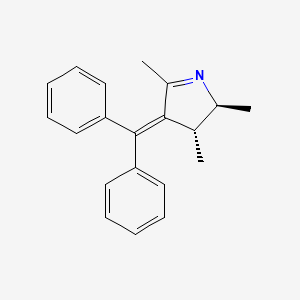![molecular formula C9H17NO4 B14548456 Ethyl 2-[2-(dimethylamino)ethoxy]-3-hydroxyprop-2-enoate CAS No. 62004-97-1](/img/structure/B14548456.png)
Ethyl 2-[2-(dimethylamino)ethoxy]-3-hydroxyprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[2-(dimethylamino)ethoxy]-3-hydroxyprop-2-enoate is an organic compound with a complex structure that includes a dimethylamino group, an ethoxy group, and a hydroxyprop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(dimethylamino)ethoxy]-3-hydroxyprop-2-enoate typically involves the reaction of dimethylamine with ethylene oxide to form 2-[2-(dimethylamino)ethoxy]ethanol . This intermediate can then be further reacted with ethyl acrylate under controlled conditions to yield the final product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. Purification steps such as distillation and crystallization are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(dimethylamino)ethoxy]-3-hydroxyprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The double bond in the prop-2-enoate moiety can be reduced to form a saturated ester.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of ethyl 2-[2-(dimethylamino)ethoxy]-3-oxopropanoate.
Reduction: Formation of ethyl 2-[2-(dimethylamino)ethoxy]propanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[2-(dimethylamino)ethoxy]-3-hydroxyprop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(dimethylamino)ethoxy]-3-hydroxyprop-2-enoate involves its interaction with various molecular targets. The dimethylamino group can act as a weak base, facilitating proton transfer reactions. The ethoxy and hydroxy groups can participate in hydrogen bonding and other intermolecular interactions, affecting the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
2-[2-(Dimethylamino)ethoxy]ethanol: Shares the dimethylamino and ethoxy groups but lacks the hydroxyprop-2-enoate moiety.
N,N-Dimethyl-2-(2-aminoethoxy)ethanol: Similar structure but with an amino group instead of a hydroxy group.
Uniqueness
Ethyl 2-[2-(dimethylamino)ethoxy]-3-hydroxyprop-2-enoate is unique due to the presence of the hydroxyprop-2-enoate moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and in industrial processes.
Properties
CAS No. |
62004-97-1 |
|---|---|
Molecular Formula |
C9H17NO4 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
ethyl 2-[2-(dimethylamino)ethoxy]-3-hydroxyprop-2-enoate |
InChI |
InChI=1S/C9H17NO4/c1-4-13-9(12)8(7-11)14-6-5-10(2)3/h7,11H,4-6H2,1-3H3 |
InChI Key |
MAELYYBRQIPFHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CO)OCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl 2-[2-(4-methylphenyl)ethyl]-3-oxoheptanedioate](/img/structure/B14548382.png)
![3-(Thiophen-2-yl)pyrido[3,2-e][1,2,4]triazine](/img/structure/B14548383.png)
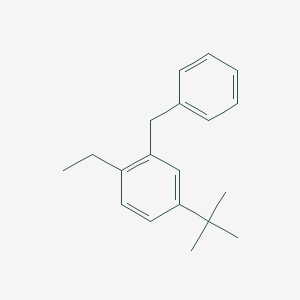
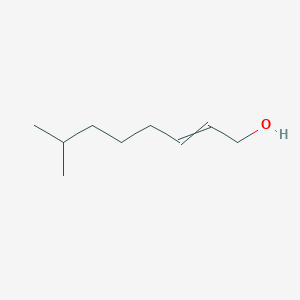
![2-[(4-Methylnaphthalen-1-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14548407.png)
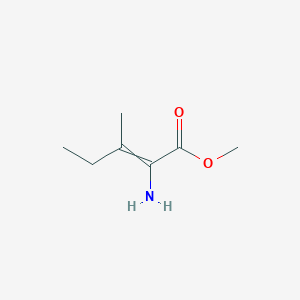

![(4E)-4-[(4-Nitrophenyl)imino]-1-phenylbutane-1,3-dione](/img/structure/B14548433.png)
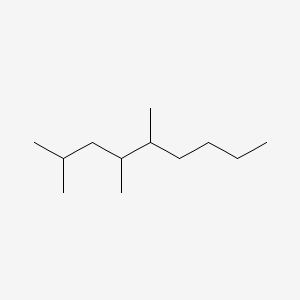
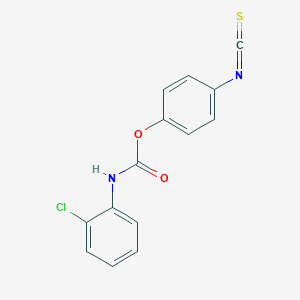
![N-[2,4-Bis(trichloromethyl)-2H,4H-1,3-benzodioxin-6-yl]acetamide](/img/structure/B14548446.png)
![2,4-Diphenylindeno[2,1-b]pyran](/img/structure/B14548448.png)
